molecular formula C26H28N2O4 B6486548 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid CAS No. 479542-48-8

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid

Cat. No.: B6486548
CAS No.: 479542-48-8
M. Wt: 432.5 g/mol
InChI Key: GONSDSZZTVQINV-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol; benzoic acid is a complex organic compound that combines the structural features of carbazole, morpholine, and benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Morpholine Group: The next step involves the introduction of the morpholine group. This can be done through nucleophilic substitution reactions where the carbazole derivative reacts with a morpholine-containing reagent.

    Formation of the Propanol Linker: The final step involves the formation of the propanol linker, which connects the carbazole and morpholine groups. This can be achieved through reduction reactions using suitable reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(piperidin-4-yl)propan-2-ol: Similar structure but with a piperidine group instead of morpholine.

    1-(9H-carbazol-9-yl)-3-(pyrrolidin-4-yl)propan-2-ol: Similar structure but with a pyrrolidine group instead of morpholine.

Uniqueness

1-(9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2.C7H6O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21;8-7(9)6-4-2-1-3-5-6/h1-8,15,22H,9-14H2;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONSDSZZTVQINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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